molecular formula C13H10ClNO2 B6389890 MFCD18317570 CAS No. 1261959-97-0

MFCD18317570

Cat. No.: B6389890
CAS No.: 1261959-97-0
M. Wt: 247.67 g/mol
InChI Key: ZQPKHQIWSYNMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on analogous MDL-numbered compounds (e.g., MFCD28167899, MFCD00039227) described in the evidence, such identifiers typically correspond to unique synthetic or commercially available compounds characterized by specific molecular formulas, physicochemical properties, and applications in industrial or research settings . For instance, compounds like CAS 1022150-11-3 (MFCD28167899) and CAS 1533-03-5 (MFCD00039227) are structurally defined with molecular weights ranging from 202–486 g/mol and functional groups such as trifluoromethyl or benzimidazole moieties .

Properties

IUPAC Name

2-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-10(3-2-4-11(8)14)12-7-9(13(16)17)5-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKHQIWSYNMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687602
Record name 2-(3-Chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-97-0
Record name 2-(3-Chloro-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317570 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, ensuring that the compound remains stable and effective for extended periods.

Chemical Reactions Analysis

Types of Reactions

MFCD18317570 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in different fields.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD18317570 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317570, we compare it with structurally and functionally analogous compounds, leveraging methodologies from the evidence (e.g., similarity scoring, synthesis routes, and physicochemical profiling) . Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Identifier CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score* Primary Application
This compound Not provided Undisclosed Undisclosed Hypothetical Reference Research/Industrial
MFCD28167899 1022150-11-3 C₂₇H₃₀N₆O₃ 486.57 Imidazole, Amide 0.89 Pharmaceutical intermediates
MFCD00039227 1533-03-5 C₁₀H₉F₃O 202.17 Trifluoromethyl 0.95 Catalysis, Agrochemicals
MFCD00003330 1761-61-1 C₇H₅BrO₂ 201.02 Bromo, Carboxylate 0.92 Organic synthesis

*Similarity scores (0–1.00) derived from structural alignment algorithms in the cited studies .

Key Contrasts:

Structural Complexity: MFCD28167899 (C₂₇H₃₀N₆O₃) exhibits a high molecular weight and nitrogen-rich heterocycles, suggesting utility in drug discovery .

Functional Group Diversity :

  • MFCD00039227 and MFCD00003330 feature halogenated (F, Br) and electron-withdrawing groups, enhancing reactivity in catalysis or agrochemical synthesis .
  • This compound’s undisclosed functional groups may offer distinct reactivity, necessitating further characterization.

Synthetic Accessibility :

  • MFCD28167899 is synthesized via multi-step reactions involving DMF, cesium carbonate, and chromatographic purification (yield: ~80%) .
  • MFCD00039227 employs green chemistry principles with recyclable catalysts (e.g., A-FGO in THF, yield: 98%) .
  • This compound’s synthesis route remains undefined but could mirror these scalable, solvent-based methodologies.

Table 2: Physicochemical Properties of Comparable Compounds

Compound Identifier Log S (ESOL) Solubility (mg/mL) Bioavailability Score GI Absorption BBB Permeability
MFCD28167899 -2.47 0.687 0.55 High Low
MFCD00039227 -1.98 0.450 0.65 Moderate None
MFCD00003330 -2.63 0.320 0.40 Low None

This compound’s bioavailability and solubility profiles remain speculative but could align with these trends if it shares polar functional groups.

Research Implications and Limitations

Current data gaps on this compound highlight the need for targeted studies to elucidate its structure, synthesis, and applications. Methodologies from the evidence—such as green synthesis (e.g., A-FGO catalysts ) or chromatographic optimization —provide frameworks for future investigations. Limitations include the absence of experimental data (e.g., NMR, XRD) and reliance on analog extrapolation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.